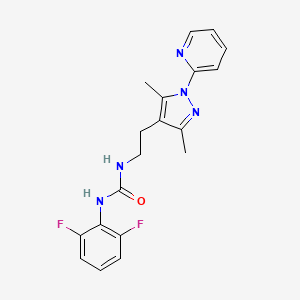

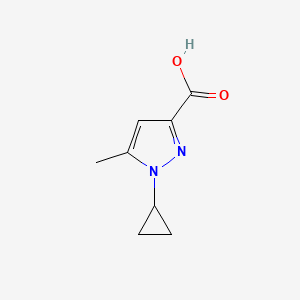

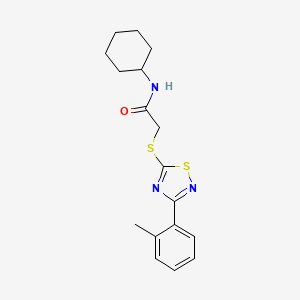

![molecular formula C15H14Cl2N2O4S B2777831 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-32-2](/img/structure/B2777831.png)

5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CPCDMS) is a sulfamate derivative of aniline that is used as a reagent in organic synthesis. CPCDMS is an important component in a variety of synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in scientific research applications, as it has been found to have biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Generation and Reactivity

Research on similar compounds has shown interesting reactivity under photochemical conditions. For instance, the photolysis of 4-chloroaniline derivatives, which could be considered structurally analogous, leads to efficient photoheterolysis in polar media, yielding various reactive intermediates and demonstrating the potential for generating complex structures through photochemical routes (Guizzardi et al., 2001).

Microwave-Assisted Synthesis

Another study developed a microwave-assisted methodology for generating compounds with similar structural features, highlighting a chemoselective approach to modify the pyrazinone scaffold. This demonstrates the utility of advanced synthesis techniques in accessing a variety of chemically modified derivatives (Sharma et al., 2008).

Electrochemical Reduction

The electrochemical behavior of related chlorophenol compounds has been explored, revealing insights into the reductive cleavage of aryl carbon-chlorine bonds. This study provides a foundational understanding of how electrochemical techniques can be used to modify chemical structures, potentially applicable to the synthesis and functionalization of related compounds (Knust et al., 2010).

Biological Activities

Research on butenamides with structural similarities has demonstrated immunosuppressive activity, suggesting that chemical modifications on related scaffolds can lead to significant biological effects. This highlights the potential for chemical derivatives of the specified compound to be explored for therapeutic applications (Axton et al., 1992).

Chemical Functionalities Optimization

Optimization of chemical functionalities on related indole-2-carboxamides has shown to improve allosteric parameters for cannabinoid receptors, illustrating the importance of structural modifications in enhancing receptor binding affinity and cooperativity (Khurana et al., 2014).

Propiedades

IUPAC Name |

[5-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-9-10(16)7-8-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZGJGYBBMPQII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

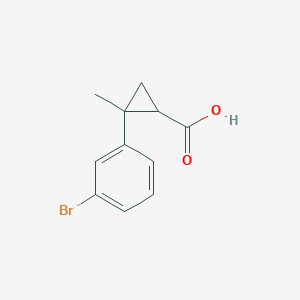

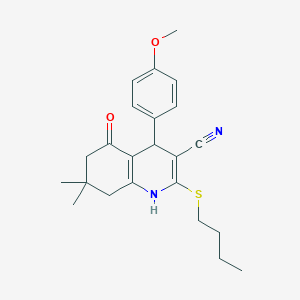

![4-chloro-N-cyclooctyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2777751.png)

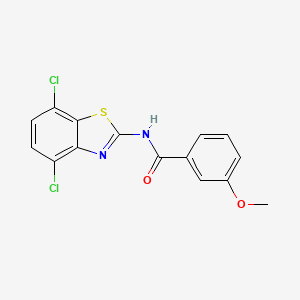

![2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2777753.png)

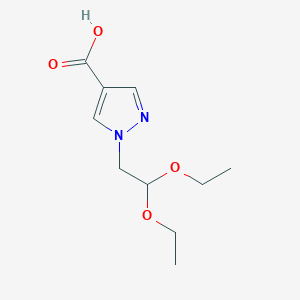

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2777754.png)

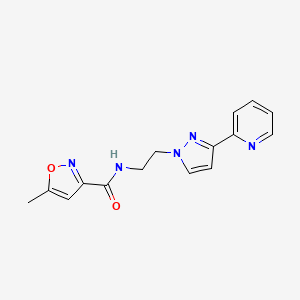

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2777765.png)

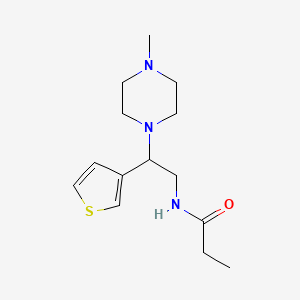

![N-(2-methoxyethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2777769.png)